molecular formula C18H27N5O3 B13325317 tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate

tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate

Cat. No.: B13325317
M. Wt: 361.4 g/mol
InChI Key: ZDXVIAPSBCZLEQ-GFCCVEGCSA-N
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Description

tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a piperidine ring fused with an imidazo[4,5-b]pyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazo[4,5-b]pyridine core.

    Attachment of the tert-butyl carbamate group: This step typically involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate include:

    tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

    tert-Butyl-N-methylcarbamate: Another analog with a methyl group attached to the nitrogen atom.

    Benzyl carbamate: A related compound with a benzyl group instead of a tert-butyl group.

    Phenyl carbamate: A compound with a phenyl group replacing the tert-butyl group.

The uniqueness of tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C18H27N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(3,5-dimethyl-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C18H27N5O3/c1-11-9-13(14-15(19-11)22(5)16(24)21-14)23-8-6-7-12(10-23)20-17(25)26-18(2,3)4/h9,12H,6-8,10H2,1-5H3,(H,20,25)(H,21,24)/t12-/m1/s1

InChI Key

ZDXVIAPSBCZLEQ-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2)C)N3CCC[C@H](C3)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2)C)N3CCCC(C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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